N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-19-12-5-11(6-13(7-12)20-2)15(18)16-8-14(17)10-3-4-21-9-10/h3-7,9,14,17H,8H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCIVMDZUHRLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=COC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 2-(furan-3-yl)-2-hydroxyethylamine. The reaction is usually carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a suitable solvent like dichloromethane . The reaction conditions often include mild temperatures and short reaction times to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The hydroxyethyl group can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and various substituted benzamide derivatives .
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that promote beneficial biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with 3,5-Dimethoxybenzamide Moieties
(E)-N-(3,4-Dihydroxy-2-(3-methylbut-2-enyl)phenyl)-2-(3,7-dimethylocta-2,6-dienyl)-3,5-dimethoxybenzamide (Compound 7)
- Structure : Shares the 3,5-dimethoxybenzamide group but incorporates a diterpene chain and dihydroxyphenyl unit.
- The diterpene chain likely enhances lipophilicity and membrane permeability compared to the furan-containing target compound .
- Synthesis : Utilizes coupling reagents like EDC/HOBt, a method applicable to the target compound’s synthesis .
3,5-Dimethoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (852136-33-5)
- Structure : Retains the 3,5-dimethoxybenzamide core but substitutes the furan-hydroxyethyl group with an indole-methyl moiety.
- Implications : Indole derivatives often exhibit serotonin receptor affinity. This highlights how substituent variations can redirect biological activity (e.g., CNS vs. antioxidant applications) .
Analogs with Furan or Heterocyclic Substituents
N-Phenyl-2-furohydroxamic Acid (Compound 11)
- Structure : Contains a 2-furohydroxamic acid group instead of furan-3-yl-hydroxyethyl.
- Activity : Tested for antioxidant properties using DPPH and β-carotene assays. The furan-2-yl position may reduce steric hindrance, enhancing radical scavenging compared to furan-3-yl derivatives .
Isoxaben (N-[3-(1-ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide)
- Structure : Features a 2,6-dimethoxybenzamide core and an isoxazole heterocycle.
- Activity : A commercial herbicide targeting cellulose biosynthesis. The 2,6-dimethoxy configuration and isoxazole ring demonstrate how positional isomerism and heterocycle choice dictate agrochemical efficacy versus pharmacological activity .
Physicochemical and Functional Group Comparisons
N,O-Bidentate Directing Groups
- Example : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ().
- Comparison : The hydroxyethyl group in the target compound could similarly act as an N,O-bidentate ligand for metal-catalyzed C–H functionalization, though the 3-methyl vs. 3,5-dimethoxy groups may alter coordination efficiency .
Substituent Effects on Solubility and Stability
Data Tables
Table 1: Structural and Functional Comparisons
Key Research Findings and Implications
- Substituent Position Matters : Furan-3-yl vs. furan-2-yl () and 3,5-dimethoxy vs. 2,6-dimethoxy () significantly alter bioactivity and applications.
- Synthetic Flexibility : EDC/HOBt-mediated coupling () is broadly applicable for benzamide derivatives, enabling efficient scale-up.
- Pharmacological vs. Agrochemical Profiles : The target compound’s furan-3-yl and 3,5-dimethoxy groups may favor CNS or antioxidant uses, whereas isoxazole and 2,6-dimethoxy groups pivot toward herbicidal activity .
Biological Activity
N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structure, which combines a furan ring, a hydroxyethyl group, and a dimethoxybenzamide moiety. This structural composition suggests potential biological activities, particularly in the realms of antimicrobial and anticancer research.
The molecular formula for this compound is with a molecular weight of 291.30 g/mol. The compound can undergo various chemical reactions, including oxidation and substitution, which may affect its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO5 |
| Molecular Weight | 291.30 g/mol |
| CAS Number | 1421584-35-1 |
Biological Activities
Recent studies have investigated the biological activities of this compound, focusing on its antioxidant , antimicrobial , and anticancer properties.
Antioxidant Activity
The antioxidant potential of this compound was evaluated using the ABTS assay. Results indicated that it exhibits moderate antioxidant activity, which is crucial for mitigating oxidative stress in biological systems .
Antimicrobial Activity
In vitro studies demonstrated significant antimicrobial activity against various bacterial strains and yeasts. The compound was tested against:
- Gram-positive bacteria : Exhibited notable inhibition.
- Gram-negative bacteria : Showed moderate efficacy.
- Yeast strains : Effective against Candida glabrata and Candida krusei.
The minimum inhibitory concentration (MIC) values were determined through microdilution methods, revealing that the compound has promising potential as an antimicrobial agent .
Anticancer Activity
Research also highlights the anticancer properties of this compound. Preliminary results suggest that it may inhibit cell proliferation in various cancer cell lines. Further studies are required to elucidate the specific mechanisms by which this compound exerts its anticancer effects.
Mechanistic Studies
Mechanistic investigations have suggested that the biological activities of this compound could be attributed to its ability to interact with cellular targets such as DNA and various enzymes involved in metabolic pathways. For instance, studies indicate that it may disrupt cellular processes by inhibiting key enzymes or by inducing apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with MIC values of 32 µg/mL and 64 µg/mL respectively.
- Antioxidant Potential : In a comparative analysis with standard antioxidants like ascorbic acid, this compound demonstrated approximately 60% inhibition at a concentration of 100 µg/mL in the ABTS assay.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves amide bond formation between 3,5-dimethoxybenzoic acid derivatives and a furan-containing hydroxyethylamine intermediate. Key steps include:
- Activation of the carboxylic acid (e.g., using HATU or EDCI with DMAP as a catalyst) .
- Nucleophilic acyl substitution with the amine group under inert conditions (e.g., nitrogen atmosphere) .
- Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions .
- Optimization : Yield and purity are enhanced by adjusting stoichiometry (1.2:1 molar ratio of acid to amine) and using purification techniques like column chromatography or recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm the presence of methoxy (δ ~3.8 ppm), furan (δ ~6.5–7.5 ppm), and hydroxyethyl groups (δ ~4.2 ppm) .
- X-ray Crystallography : Resolves spatial arrangement, particularly the orientation of the furan ring relative to the benzamide core (bond angles: 120–125° for aromatic linkages) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHNO) with <2 ppm error .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodology :
- Solubility : Tested in polar solvents (DMSO, ethanol) and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Solubility in DMSO is >10 mM, but <1 mM in water .
- Stability : Assessed via accelerated degradation studies (40°C, 75% humidity for 4 weeks). The compound is stable in solid form but degrades in acidic aqueous solutions (hydrolysis of the amide bond) .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy vs. halogen groups) influence the compound’s reactivity in electrophilic substitution reactions?
- Methodology :
- Computational Analysis : Density Functional Theory (DFT) calculations predict electron density distribution. Methoxy groups at the 3,5-positions activate the benzamide ring for electrophilic attack at the para position .
- Experimental Validation : Nitration reactions (HNO/HSO) show preferential substitution at the 4-position of the benzamide ring, confirmed by LC-MS .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Studies : Re-evaluate IC values across cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. S. aureus for antimicrobial assays) .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of specific pathways (e.g., NF-κB for inflammation; bacterial efflux pumps for antimicrobial resistance) .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Methodology :
- Prodrug Design : Introduce ester groups at the hydroxyethyl moiety to enhance bioavailability, followed by enzymatic cleavage in vivo .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to assess metabolic half-life. Structural modifications (e.g., fluorination) reduce CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
